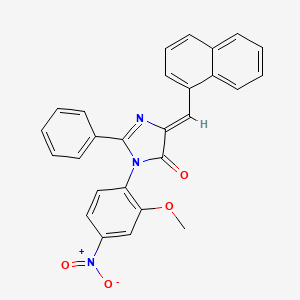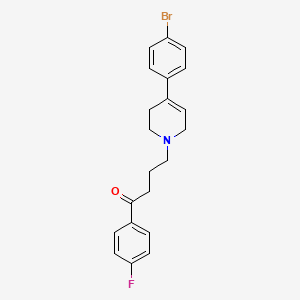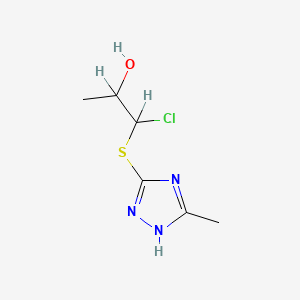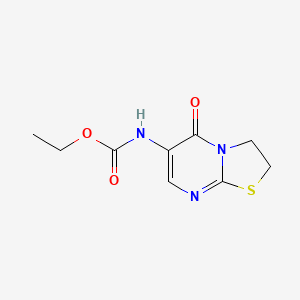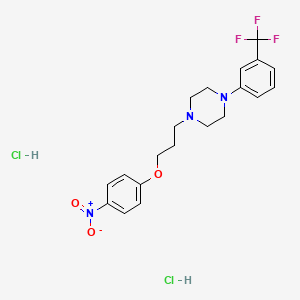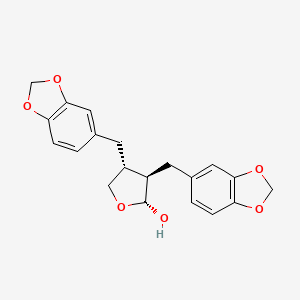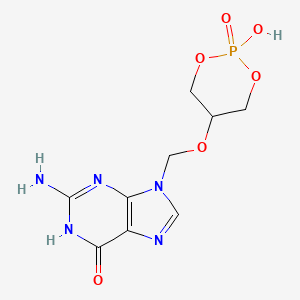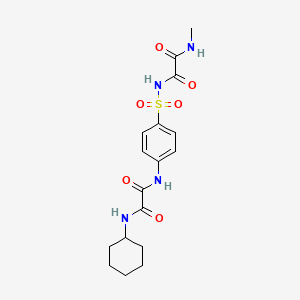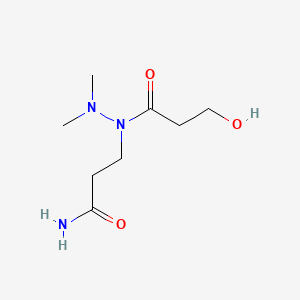
1-(Styrenesulphonyl)-2-oxo-5-pentyloxypyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Styrenesulphonyl)-2-oxo-5-pentyloxypyrrolidine is a complex organic compound that has garnered significant interest in various scientific fields. This compound is characterized by the presence of a styrenesulphonyl group attached to a pyrrolidine ring, which also contains an oxo group and a pentyloxy substituent. The unique structure of this compound imparts it with distinct chemical and physical properties, making it a valuable subject of study in organic chemistry and related disciplines.
Vorbereitungsmethoden
The synthesis of 1-(Styrenesulphonyl)-2-oxo-5-pentyloxypyrrolidine can be achieved through several synthetic routes. One common method involves the reaction of styrene with sulfonyl chloride to form styrenesulfonyl chloride. This intermediate is then reacted with a pyrrolidine derivative under controlled conditions to yield the desired compound. The reaction typically requires the presence of a base, such as triethylamine, to facilitate the formation of the sulfonyl-pyrrolidine bond. Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and improve yield.
Analyse Chemischer Reaktionen
1-(Styrenesulphonyl)-2-oxo-5-pentyloxypyrrolidine undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the conversion of the oxo group to a hydroxyl group.
Substitution: Electrophilic aromatic substitution reactions can occur at the styrene moiety, with common reagents including halogens and nitrating agents. These reactions typically require the presence of a catalyst, such as iron(III) chloride, to proceed efficiently.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce hydroxylated compounds.
Wissenschaftliche Forschungsanwendungen
1-(Styrenesulphonyl)-2-oxo-5-pentyloxypyrrolidine has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It may serve as a probe to investigate enzyme activity or protein-ligand interactions.
Medicine: The compound’s potential therapeutic properties are being explored, particularly in the development of new drugs targeting specific molecular pathways.
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of 1-(Styrenesulphonyl)-2-oxo-5-pentyloxypyrrolidine involves its interaction with specific molecular targets. The compound can bind to active sites on enzymes or receptors, modulating their activity. The presence of the styrenesulphonyl group allows for strong interactions with aromatic residues in proteins, while the oxo and pentyloxy groups contribute to the compound’s overall binding affinity and specificity. These interactions can lead to changes in the conformation and function of the target molecules, resulting in various biological effects.
Vergleich Mit ähnlichen Verbindungen
When compared to other similar compounds, 1-(Styrenesulphonyl)-2-oxo-5-pentyloxypyrrolidine stands out due to its unique combination of functional groups. Similar compounds include:
1-(Styrenesulphonyl)-2-oxo-5-methoxypyrrolidine: This compound differs by having a methoxy group instead of a pentyloxy group, which can affect its reactivity and binding properties.
1-(Styrenesulphonyl)-2-oxo-5-ethoxypyrrolidine: The ethoxy group in this compound provides different steric and electronic effects compared to the pentyloxy group.
1-(Styrenesulphonyl)-2-oxo-5-butoxypyrrolidine: The butoxy group introduces variations in the compound’s hydrophobicity and solubility.
The presence of the pentyloxy group in this compound imparts unique properties that can be advantageous in specific applications, such as increased hydrophobicity and enhanced binding interactions with certain molecular targets.
Eigenschaften
CAS-Nummer |
114485-86-8 |
|---|---|
Molekularformel |
C17H23NO4S |
Molekulargewicht |
337.4 g/mol |
IUPAC-Name |
5-pentoxy-1-[(E)-2-phenylethenyl]sulfonylpyrrolidin-2-one |
InChI |
InChI=1S/C17H23NO4S/c1-2-3-7-13-22-17-11-10-16(19)18(17)23(20,21)14-12-15-8-5-4-6-9-15/h4-6,8-9,12,14,17H,2-3,7,10-11,13H2,1H3/b14-12+ |
InChI-Schlüssel |
XYPQOINYDUCKGS-WYMLVPIESA-N |
Isomerische SMILES |
CCCCCOC1CCC(=O)N1S(=O)(=O)/C=C/C2=CC=CC=C2 |
Kanonische SMILES |
CCCCCOC1CCC(=O)N1S(=O)(=O)C=CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


